molecular formula C8H11N3O2 B2414625 1-(Oxan-4-yl)triazole-4-carbaldehyde CAS No. 1479469-34-5

1-(Oxan-4-yl)triazole-4-carbaldehyde

Cat. No. B2414625
CAS RN: 1479469-34-5
M. Wt: 181.195
InChI Key: IEUFPKAJMKRLSP-UHFFFAOYSA-N
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Description

“1-(Oxan-4-yl)triazole-4-carbaldehyde” is a compound that belongs to the class of triazoles . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .


Synthesis Analysis

Triazole compounds can be synthesized from a variety of precursors. For example, a new series of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . All the synthesized compounds were unambiguously identified based on their spectral data analyses (IR, 1 H-NMR, 13 C-NMR spectra, and HRMS) .


Molecular Structure Analysis

Triazoles are renowned scaffolds that are simple to conjugate with additional heterocyclic groups . They contain two carbon and three nitrogen atoms in their five-membered aromatic azole chain . Due to their structural characteristics, both 1,2,3- and 1,2,4-triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .


Chemical Reactions Analysis

Triazoles are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .


Physical And Chemical Properties Analysis

Triazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Mechanism of Action

The mechanism of action of triazoles involves their ability to bind in the biological system with a variety of enzymes and receptors . This makes them capable of showing versatile biological activities. The binding affinities of compounds were ranging from − 10.0 to − 11.0 kcal/mol with topoisomerase IV enzyme and with COVID-19 main protease binding affinities are ranging from − 8.2 to − 9.3 kcal/mol .

Safety and Hazards

While triazoles have a broad range of therapeutic applications, they also have potential adverse events such as hepatotoxicity and hormonal problems . This leads to a careful revision of the azole family to obtain higher efficacy with minimum side effects .

properties

IUPAC Name

1-(oxan-4-yl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c12-6-7-5-11(10-9-7)8-1-3-13-4-2-8/h5-6,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUFPKAJMKRLSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Oxan-4-yl)triazole-4-carbaldehyde

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